2-chloro-N-cyclooctylpyridine-3-carboxamide
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Overview
Description
2-chloro-N-cyclooctylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a chloro group and a cyclooctyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 2-chloro-N-cyclooctylpyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with cyclooctylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-chloro-N-cyclooctylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-cyclooctylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclooctylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .
Comparison with Similar Compounds
2-chloro-N-cyclooctylpyridine-3-carboxamide can be compared with other similar compounds such as:
2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: This compound has a similar pyridine structure but with different substituents, leading to variations in its chemical and biological properties.
2-chloro-3-pyridinecarbonitrile: Another pyridine derivative with distinct functional groups, used in different applications.
The uniqueness of this compound lies in its specific combination of the chloro and cyclooctyl groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-chloro-N-cyclooctylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H19ClN2O/c15-13-12(9-6-10-16-13)14(18)17-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,17,18) |
InChI Key |
NEIYEHPQTCFHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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